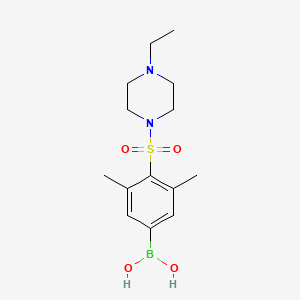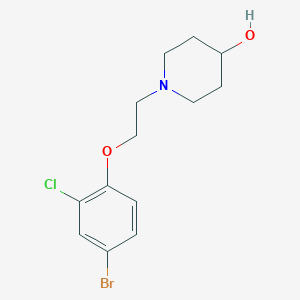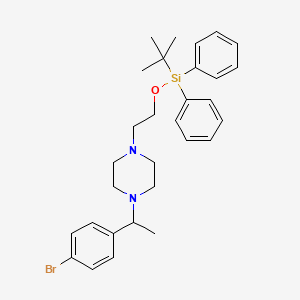
十六烷醇 (2,2,3,3...16,16,16-D31)
描述
It is a fatty alcohol with the molecular formula CD3(CD2)14CH2OH and a molecular weight of 273.63 g/mol . This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the hexadecanol molecule, making it useful in various scientific research applications.
科学研究应用
N-Hexadecanol (2,2,3,3…16,16,16-D31) has a wide range of applications in scientific research:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in lipidomics to investigate lipid metabolism and membrane dynamics.
Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
N-Hexadecanol (2,2,3,3…16,16,16-D31) can be synthesized through the reduction of hexadecanoic acid (palmitic acid) using deuterated reducing agents. The reaction typically involves the use of lithium aluminum deuteride (LiAlD4) as the reducing agent under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of N-Hexadecanol (2,2,3,3…16,16,16-D31) involves the catalytic hydrogenation of deuterated hexadecanoic acid. The process uses a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon (Pd/C), to achieve the reduction. The reaction is conducted at elevated temperatures and pressures to ensure complete conversion of the acid to the alcohol .
化学反应分析
Types of Reactions
N-Hexadecanol (2,2,3,3…16,16,16-D31) undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form hexadecanoic acid.
Reduction: The compound can be reduced to form hexadecane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Hexadecanoic acid.
Reduction: Hexadecane.
Substitution: Hexadecyl halides or esters.
作用机制
The mechanism of action of N-Hexadecanol (2,2,3,3…16,16,16-D31) involves its interaction with lipid membranes. The deuterated alcohol integrates into the lipid bilayer, affecting its fluidity and permeability. This can influence various cellular processes, such as signal transduction and membrane protein function. The presence of deuterium atoms enhances the stability of the compound, making it a valuable tool in studying lipid dynamics and interactions .
相似化合物的比较
Similar Compounds
Uniqueness
N-Hexadecanol (2,2,3,3…16,16,16-D31) is unique due to its deuterium content, which provides enhanced stability and allows for detailed studies using NMR spectroscopy. This makes it particularly valuable in research applications where isotopic labeling is required .
属性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWNKGSJHAJOGX-SAQPIRCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2,4]Triazolo[1,5-a]pyridin-5-ol](/img/structure/B1445918.png)
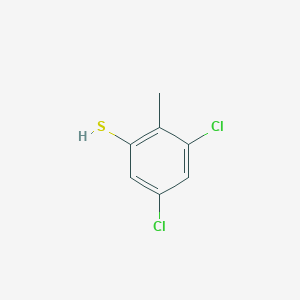
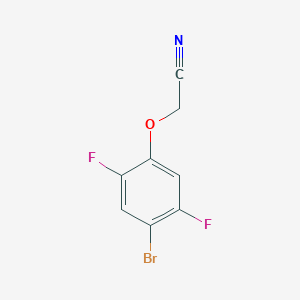
![[6-(Furan-3-yl)pyridin-3-yl]methanamine](/img/structure/B1445923.png)

![tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate](/img/structure/B1445928.png)
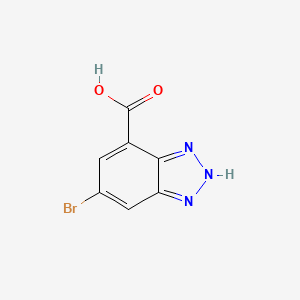
![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine hydrochloride](/img/structure/B1445933.png)

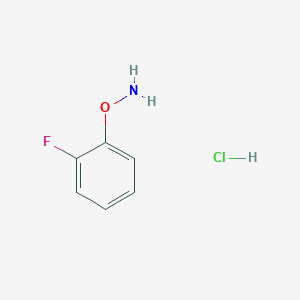
![1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1445937.png)
